molecular formula C12H12Cr-6 B072933 Bis(benzene)chromium(0) CAS No. 1271-54-1

Bis(benzene)chromium(0)

Cat. No. B072933
CAS RN: 1271-54-1
M. Wt: 208.22 g/mol
InChI Key: HVURSIGIEONDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(benzene)chromium(0) is an organometallic compound with the formula Cr(η6-C6H6)2 . It is also known as dibenzenechromium . This compound has played a significant role in the development of sandwich compounds in organometallic chemistry and is the prototypical complex of two arene ligands .


Synthesis Analysis

Bis(benzene)chromium(0) was first synthesized by Ernst Otto Fischer and Walter Hafner in the 1950s . They reacted chromium trichloride, aluminium trichloride, and aluminium powder in m-xylene to form yellow [Cr(C6H6)2]+, which was then reduced by sodium dithionite in aqueous sodium hydroxide . Another method for the synthesis of bis(benzene)chromium(0) and similar compounds involves co-condensation of Cr vapor and arenes .


Molecular Structure Analysis

The molecular structure of Bis(benzene)chromium(0) is centrosymmetric and has a cubic symmetry . It is thermally stable under an inert gas atmosphere . The chromium atom is formed by two parallel benzene molecules each six-coordinate (η6) .


Chemical Reactions Analysis

Bis(benzene)chromium(0) reacts with carboxylic acids to give chromium(II) carboxylates, such as chromium(II) acetate . Upon oxidation, it affords [Cr(C6H6)2]+ . It finds limited use in organic synthesis .


Physical And Chemical Properties Analysis

Bis(benzene)chromium(0) is a brown to black, crystalline solid . It is sensitive to oxygen and must therefore be handled under protective gas . Its empirical formula is C12H12Cr, and its molecular weight is 208.22 g/mol .

Scientific Research Applications

Historical Significance

Bis(benzene)chromium(0) played an important role in the development of sandwich compounds in organometallic chemistry . It is the prototypical complex containing two arene ligands . The compound was largely discovered by Ernst Otto Fischer and Walter Hafner in the 1950s .

Synthesis

Ernst Otto Fischer postulated that it might be possible to synthesize a neutral chromium(0) complex with two benzene ligands, which has a sandwich structure, similar to that of ferrocene . This idea was put into practice by Walter Hafner, a PhD student of Ernst Otto Fischer at the time .

Catalyst for Olefin Hydrogenation

Bis(benzene)chromium(0) can be used as a catalyst for olefin hydrogenation . This process involves the addition of hydrogen (H2) across a carbon-carbon double bond (C=C), converting the olefin to an alkane.

Electron Transfer Chain Catalysis Mechanism

This compound can also be used in electron transfer chain catalysis mechanisms . In these mechanisms, it can facilitate the transfer of electrons in a series of chemical reactions.

Pre-catalyst for Hydrosilation of Ketones and Aldehydes

Bis(benzene)chromium(0) can act as a pre-catalyst for the hydrosilation of ketones and aldehydes . Hydrosilation is a process where silicon-hydrogen bonds are added across multiple bonds such as C=O in ketones and aldehydes.

Pre-catalyst for Dehydrocoupling of Triphenylsilane with Primary Alcohols

Another application of Bis(benzene)chromium(0) is as a pre-catalyst for the dehydrocoupling of triphenylsilane with primary alcohols . Dehydrocoupling is a type of reaction where hydrogen is eliminated from the reactants and the remaining fragments are coupled together.

Mechanism of Action

Bis(benzene)chromium(0), also known as dibenzenechromium, is an organometallic compound with the formula Cr(η6-C6H6)2. This compound has played a significant role in the development of sandwich compounds in organometallic chemistry .

Target of Action

The primary target of Bis(benzene)chromium(0) is the electron transfer chain . It acts as a catalyst in various chemical reactions, including olefin hydrogenation and the hydrosilation of ketones and aldehydes .

Mode of Action

Bis(benzene)chromium(0) interacts with its targets through electron transfer chain catalysis mechanism . It serves as a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols .

Biochemical Pathways

The compound affects the electron transfer chain . The downstream effects of this interaction include the hydrogenation of olefins and the hydrosilation of ketones and aldehydes .

Pharmacokinetics

Bis(benzene)chromium(0) is insoluble in water but slightly soluble in benzene and THF

Result of Action

The result of Bis(benzene)chromium(0)'s action is the facilitation of various chemical reactions. It serves as a catalyst for olefin hydrogenation and a pre-catalyst for the hydrosilation of ketones and aldehydes .

Action Environment

The action of Bis(benzene)chromium(0) can be influenced by environmental factors. For instance, it sublimes at 160°C (320°F; 433 K) in vacuum . Its flammability is also a factor to consider in its handling and use .

Safety and Hazards

Bis(benzene)chromium(0) is classified as a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . It is also sensitive to oxygen and should be handled using air-free techniques .

Future Directions

While there is limited information available on the future directions of Bis(benzene)chromium(0), its role as a catalyst in various chemical reactions suggests potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

benzene;chromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6.Cr/c2*1-2-4-6-5-3-1;/h2*1-6H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVURSIGIEONDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.C1=CC=CC=C1.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155402
Record name Chromium, bis(benzene)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(benzene)chromium(0)

CAS RN

1271-54-1
Record name Chromium, bis(η6-benzene)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1271-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromium, bis(benzene)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(η6-benzene)chromium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(benzene)chromium(0)
Reactant of Route 2
Bis(benzene)chromium(0)
Reactant of Route 3
Bis(benzene)chromium(0)
Reactant of Route 4
Bis(benzene)chromium(0)
Reactant of Route 5
Bis(benzene)chromium(0)
Reactant of Route 6
Bis(benzene)chromium(0)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.